
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt, also known as dipotassium 2,5-dihydroxy-1,4-benzoquinone, is an organic compound with the molecular formula (C_6H_2K_2O_4). This compound is a derivative of 2,5-dihydroxy-1,4-benzoquinone, where the hydrogen atoms of the hydroxyl groups are replaced by potassium ions. It is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt typically involves the reaction of 2,5-dihydroxy-1,4-benzoquinone with potassium hydroxide. The reaction is carried out in an aqueous medium, where the potassium hydroxide acts as a base to deprotonate the hydroxyl groups, resulting in the formation of the dipotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using large reactors and controlled reaction conditions to ensure high yield and purity. The process involves the careful addition of potassium hydroxide to a solution of 2,5-dihydroxy-1,4-benzoquinone, followed by purification steps such as filtration and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in various biochemical pathways. Its molecular targets include enzymes and proteins involved in oxidative stress and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: The parent compound, which lacks the potassium ions.
2,3,5,6-Tetrahydroxy-1,4-benzoquinone: A similar compound with additional hydroxyl groups.
2,5-Dihydroxy-3-pentadecylcyclohexa-2,5-diene-1,4-dione: A derivative with a long alkyl chain.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt is unique due to its potassium ions, which enhance its solubility in water and influence its chemical reactivity. This makes it particularly useful in aqueous reactions and biological studies.
Propiedades
Número CAS |
2881-40-5 |
|---|---|
Fórmula molecular |
C6H2K2O4 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
dipotassium;3,6-dioxocyclohexa-1,4-diene-1,4-diolate |
InChI |
InChI=1S/C6H4O4.2K/c7-3-1-4(8)6(10)2-5(3)9;;/h1-2,7,10H;;/q;2*+1/p-2 |
Clave InChI |
IUMCPOTVJAMFIA-UHFFFAOYSA-L |
SMILES canónico |
C1=C(C(=O)C=C(C1=O)[O-])[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


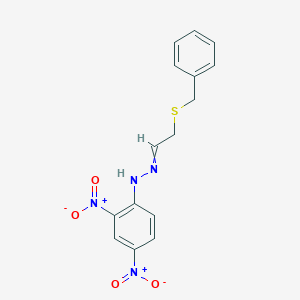

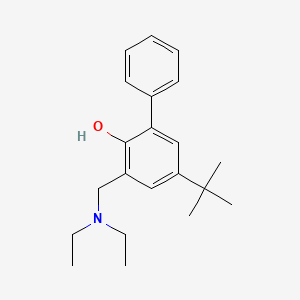
![4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B14740583.png)
![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)
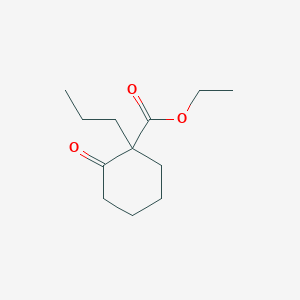
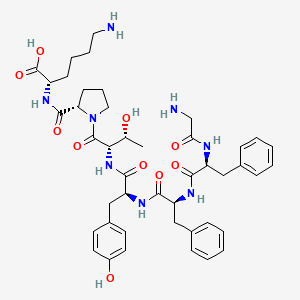

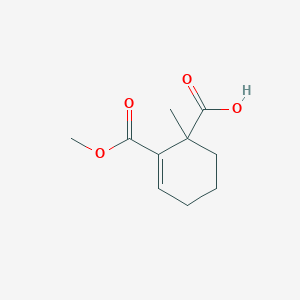
![[(E)-1,3-diphenyl-prop-2-enyl]-benzene](/img/structure/B14740620.png)
![4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate](/img/structure/B14740627.png)
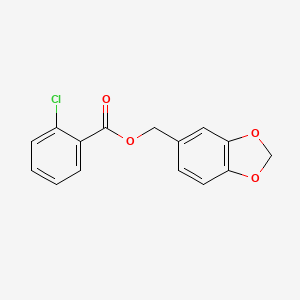
![N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide](/img/structure/B14740650.png)
![1-(Furan-2-ylmethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B14740652.png)
